Oncrasin 1

Description

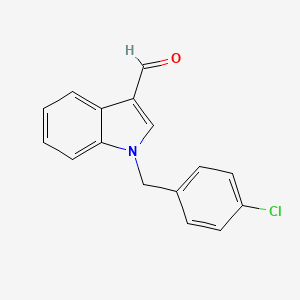

an antineoplastic agent; structure in first source

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO/c17-14-7-5-12(6-8-14)9-18-10-13(11-19)15-3-1-2-4-16(15)18/h1-8,10-11H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRQMXCSSAPUMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00997062 | |

| Record name | 1-[(4-Chlorophenyl)methyl]-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00997062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75629-57-1 | |

| Record name | 1-[(4-Chlorophenyl)methyl]-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00997062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oncrasin 1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Oncrasin-1's Mechanism of Action in K-Ras Mutant Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oncrasin-1 and its analogues, particularly the potent derivative NSC-743380 (also known as Oncrasin-72), represent a class of anticancer compounds initially identified through synthetic lethality screens against K-Ras mutant cells. Contrary to initial hypotheses, the mechanism of action is not a direct inhibition of the K-Ras protein. Instead, these molecules exert their cytotoxic effects through a multi-faceted approach involving the inhibition of global transcription, activation of stress signaling pathways, and suppression of pro-survival signals. A key determinant of cellular sensitivity to these compounds is the expression of the sulfotransferase enzyme SULT1A1, which is necessary for their bioactivation. This guide provides a comprehensive overview of the molecular mechanisms, quantitative data on cellular sensitivity, and detailed experimental protocols relevant to the study of Oncrasin-1 and its analogues in the context of K-Ras mutations.

Data Presentation

Table 1: Growth Inhibitory Concentrations (GI50) of NSC-743380 in the NCI-60 Cell Line Panel with Corresponding K-Ras Mutation Status

The following table summarizes the 50% growth inhibitory concentrations (GI50) for NSC-743380 across the NCI-60 panel of human cancer cell lines. The K-Ras mutation status for each cell line is provided to allow for an assessment of the correlation between K-Ras mutations and sensitivity to the compound. It is important to note that while originally identified in a screen for K-Ras synthetic lethality, a direct correlation between K-Ras mutation status and sensitivity to NSC-743380 across the NCI-60 panel is not consistently observed, suggesting a more complex mechanism of selective toxicity.[1]

| Cell Line | Cancer Type | GI50 (-log M) | K-Ras Mutation Status |

| Leukemia | |||

| CCRF-CEM | Leukemia | 5.37 | Wild Type |

| HL-60(TB) | Leukemia | 5.37 | Wild Type |

| K-562 | Leukemia | 5.32 | Wild Type |

| MOLT-4 | Leukemia | 5.37 | Wild Type |

| RPMI-8226 | Leukemia | 5.48 | Wild Type |

| SR | Leukemia | 5.38 | Wild Type |

| Non-Small Cell Lung Cancer | |||

| A549/ATCC | Non-Small Cell Lung | 5.32 | G12S |

| EKVX | Non-Small Cell Lung | 5.32 | Wild Type |

| HOP-62 | Non-Small Cell Lung | 5.32 | G12C |

| HOP-92 | Non-Small Cell Lung | 5.32 | Wild Type |

| NCI-H226 | Non-Small Cell Lung | 5.32 | Wild Type |

| NCI-H23 | Non-Small Cell Lung | 5.32 | G12C |

| NCI-H322M | Non-Small Cell Lung | 5.32 | Wild Type |

| NCI-H460 | Non-Small Cell Lung | 5.32 | Q61H |

| NCI-H522 | Non-Small Cell Lung | 5.32 | G12V |

| Colon Cancer | |||

| COLO 205 | Colon | 5.32 | Wild Type |

| DLD-1 | Colon | Not Available | G13D |

| HCT-116 | Colon | 5.32 | G13D |

| HCT-15 | Colon | 5.32 | G13D |

| HT29 | Colon | 5.32 | Wild Type |

| KM12 | Colon | 5.32 | G12V |

| SW-620 | Colon | 5.32 | G12V |

| CNS Cancer | |||

| SF-268 | CNS | 5.32 | Wild Type |

| SF-295 | CNS | 5.32 | Wild Type |

| SF-539 | CNS | 5.32 | Wild Type |

| SNB-19 | CNS | 5.32 | Wild Type |

| SNB-75 | CNS | 5.32 | Wild Type |

| U251 | CNS | 5.32 | Wild Type |

| Melanoma | |||

| LOX IMVI | Melanoma | 5.32 | Wild Type |

| MALME-3M | Melanoma | 5.32 | Wild Type |

| M14 | Melanoma | 5.32 | Wild Type |

| MDA-MB-435 | Melanoma | 5.32 | G13D |

| SK-MEL-2 | Melanoma | 5.32 | Wild Type |

| SK-MEL-28 | Melanoma | 5.32 | Wild Type |

| SK-MEL-5 | Melanoma | 5.32 | Wild Type |

| UACC-257 | Melanoma | 5.32 | Wild Type |

| UACC-62 | Melanoma | 5.32 | Wild Type |

| Ovarian Cancer | |||

| IGROV1 | Ovarian | 5.32 | Wild Type |

| OVCAR-3 | Ovarian | 5.32 | Wild Type |

| OVCAR-4 | Ovarian | 5.32 | Wild Type |

| OVCAR-5 | Ovarian | 5.32 | Wild Type |

| OVCAR-8 | Ovarian | 5.32 | Wild Type |

| NCI/ADR-RES | Ovarian | 5.32 | Wild Type |

| SK-OV-3 | Ovarian | 5.32 | Wild Type |

| Renal Cancer | |||

| 786-0 | Renal | 5.32 | Wild Type |

| A498 | Renal | 5.32 | Wild Type |

| ACHN | Renal | 5.32 | Wild Type |

| CAKI-1 | Renal | 5.32 | Wild Type |

| RXF 393 | Renal | 5.32 | Wild Type |

| SN12C | Renal | 5.32 | Wild Type |

| TK-10 | Renal | 5.32 | Wild Type |

| UO-31 | Renal | 5.32 | Wild Type |

| Prostate Cancer | |||

| PC-3 | Prostate | 5.32 | Wild Type |

| DU-145 | Prostate | 5.32 | Wild Type |

| Breast Cancer | |||

| MCF7 | Breast | 5.32 | Wild Type |

| MDA-MB-231/ATCC | Breast | 5.32 | G13D |

| HS 578T | Breast | 5.32 | Wild Type |

| BT-549 | Breast | 5.32 | Wild Type |

| T-47D | Breast | 5.32 | Wild Type |

| MDA-MB-468 | Breast | 5.32 | Wild Type |

Data sourced from the NCI Developmental Therapeutics Program database. K-Ras mutation status is based on published NCI-60 mutation analyses.

Core Mechanism of Action

Oncrasin-1 and its analogues do not directly bind to or inhibit the K-Ras protein. Instead, their cytotoxic effects in sensitive cancer cells are mediated by a convergence of three primary mechanisms.

Inhibition of RNA Polymerase II C-Terminal Domain (CTD) Phosphorylation

A primary molecular effect of Oncrasin-1 and its derivatives is the suppression of phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II.[2] The CTD consists of multiple repeats of the heptapeptide YSPTSPS, and its dynamic phosphorylation is critical for the regulation of transcription initiation, elongation, and RNA processing. By inhibiting CTD phosphorylation, Oncrasin-1 effectively stalls transcription, leading to a global shutdown of gene expression and subsequent apoptosis.

Induction of JNK Activation

Treatment with Oncrasin analogues leads to the sustained activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[2] The JNK pathway is a critical component of the cellular response to stress, and its prolonged activation is a potent trigger for apoptosis. The activation of JNK by these compounds contributes significantly to their cytotoxic effects.

Inhibition of JAK2/STAT3 Signaling

Oncrasin-1 analogues have been shown to inhibit the phosphorylation of Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3).[2] The JAK/STAT pathway is a crucial signaling cascade that promotes cell proliferation, survival, and differentiation. Constitutive activation of STAT3 is a hallmark of many cancers. By inhibiting this pro-survival pathway, Oncrasin-1 analogues further contribute to their anti-tumor activity.

Role of SULT1A1 in Bioactivation

Crucially, the antitumor activity of NSC-743380 is dependent on the expression of the sulfotransferase enzyme SULT1A1.[3] It is hypothesized that SULT1A1 bioactivates the compound, converting it into its pharmacologically active form. This finding suggests that SULT1A1 expression levels could serve as a predictive biomarker for sensitivity to this class of drugs.

Mandatory Visualizations

Caption: Oncrasin-1 Signaling Pathway.

Caption: Western Blot Experimental Workflow.

Experimental Protocols

Cell Viability Assay (SRB Assay)

This protocol is adapted from the NCI-60 screening methodology to determine the GI50 of Oncrasin-1 analogues.

Materials:

-

K-Ras mutant and wild-type cancer cell lines

-

Complete culture medium (e.g., RPMI 1640 with 10% FBS)

-

Oncrasin-1 analogue (e.g., NSC-743380) dissolved in DMSO

-

96-well flat-bottom microtiter plates

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader (510 nm)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-20,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the Oncrasin-1 analogue in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell blank.

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

-

Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water and allow to air dry.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 10 minutes.

-

Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Shake on a plate shaker for 5 minutes to solubilize the protein-bound dye.

-

Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 value using a non-linear regression curve fit.

Western Blot for Phosphorylated RNA Polymerase II CTD, JNK, and STAT3

This protocol provides a general framework for assessing the phosphorylation status of key proteins in the Oncrasin-1 signaling pathway.

Materials:

-

Cancer cell lines of interest

-

Oncrasin-1 analogue

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-RNA Polymerase II CTD (Ser2)

-

Rabbit anti-total-RNA Polymerase II

-

Rabbit anti-phospho-JNK (Thr183/Tyr185)

-

Rabbit anti-total-JNK

-

Rabbit anti-phospho-STAT3 (Tyr705)

-

Rabbit anti-total-STAT3

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated anti-rabbit and anti-mouse secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with the desired concentrations of the Oncrasin-1 analogue for various time points (e.g., 6, 12, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing (Optional): To analyze total protein levels on the same membrane, strip the membrane using a mild stripping buffer and re-probe with the antibody for the total form of the protein and the loading control.

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and the loading control.

Conclusion

Oncrasin-1 and its analogues represent a unique class of anti-cancer agents with a mechanism of action that is independent of direct K-Ras inhibition. Their ability to induce cytotoxicity through the inhibition of RNA Polymerase II, activation of the JNK stress pathway, and suppression of STAT3 signaling provides multiple avenues for therapeutic intervention. The critical role of SULT1A1 in their bioactivation highlights the importance of patient stratification and biomarker development for their potential clinical application. The data and protocols presented in this guide offer a robust framework for researchers to further investigate the therapeutic potential of these compounds in K-Ras mutant and other susceptible cancers.

References

- 1. Expression of sulfotransferase SULT1A1 in cancer cells predicts susceptibility to the novel anticancer agent NSC-743380 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Function and Control of RNA Polymerase II C-Terminal Domain Phosphorylation in Vertebrate Transcription and RNA Processing - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to THZ1: A Novel Covalent Inhibitor of RNA Polymerase II CTD Kinase CDK7

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (Pol II), RPB1, is a crucial regulatory hub for eukaryotic transcription. Comprised of multiple repeats of the heptapeptide consensus sequence Y¹S²P³T⁴S⁵P⁶S⁷, the CTD undergoes dynamic phosphorylation that orchestrates the recruitment of factors involved in transcription initiation, elongation, and RNA processing. Cyclin-dependent kinase 7 (CDK7), a component of the general transcription factor TFIIH, plays a pivotal role in this process by phosphorylating Serine 5 (Ser5) and Serine 7 (Ser7) of the CTD repeats, primarily during transcription initiation. Dysregulation of CDK7 activity is implicated in various cancers, making it a compelling therapeutic target.

This technical guide provides an in-depth overview of THZ1, a first-in-class, potent, and selective covalent inhibitor of CDK7. THZ1 represents a significant advancement in the chemical biology of transcription, offering a powerful tool to probe the function of CDK7 and a promising therapeutic lead. This guide will detail its mechanism of action, provide comprehensive quantitative data, outline key experimental protocols, and visualize associated signaling pathways. For comparative purposes, data on THZ531, a selective covalent inhibitor of the related CTD kinases CDK12 and CDK13, is also presented.

Mechanism of Action

THZ1 is a highly specific covalent inhibitor of CDK7. It forms an irreversible covalent bond with a unique cysteine residue (Cys312) located outside of the canonical kinase ATP-binding pocket. This allosteric targeting mechanism contributes to its high selectivity and potency. By inhibiting CDK7 kinase activity, THZ1 prevents the phosphorylation of the Pol II CTD at Ser5 and Ser7. This, in turn, leads to a cascade of effects on transcription, including the inhibition of transcription initiation and elongation. Consequently, the expression of genes that are highly dependent on CDK7 activity, such as super-enhancer-associated oncogenes like MYC, is suppressed.[1][2][3][4]

Quantitative Data

The inhibitory activity of THZ1 has been extensively characterized through various biochemical and cellular assays. The following tables summarize key quantitative data for THZ1 and the comparative inhibitor THZ531.

Table 1: Biochemical Potency of THZ1 and THZ531 Against CTD Kinases

| Compound | Target Kinase | IC50 (nM) | Notes |

| THZ1 | CDK7 | 3.2 | Potent and selective covalent inhibitor.[2][4] |

| CDK12 | Inhibits | Also shows activity against the closely related CDK12. | |

| CDK13 | Inhibits | Also shows activity against the closely related CDK13. | |

| THZ531 | CDK12 | 158 | Selective covalent inhibitor of CDK12 and CDK13.[5][6] |

| CDK13 | 69 | [5][6] | |

| CDK7 | 8500 | >50-fold less potent against CDK7 compared to CDK12/13.[6] | |

| CDK9 | 10500 | >50-fold less potent against CDK9 compared to CDK12/13.[6] |

Table 2: Cellular Proliferation IC50 Values of THZ1 and THZ531 in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (nM) |

| THZ1 | Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 50[4] |

| Loucy | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.55[7] | |

| H1299 | Non-Small Cell Lung Cancer (NSCLC) | ~750[2] | |

| Murine SCLC cells | Small-Cell Lung Cancer (SCLC) | 75-100[2][3] | |

| THZ531 | Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 50[5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of THZ1.

Western Blot Analysis of RNA Polymerase II CTD Phosphorylation

This protocol is used to assess the direct effect of THZ1 on the phosphorylation status of the Pol II CTD.

-

Cell Culture and Treatment:

-

Culture cancer cells (e.g., Jurkat, T-ALL cell lines) in appropriate media.

-

Treat cells with varying concentrations of THZ1 (e.g., 0, 50, 100, 200 nM) for a specified time (e.g., 4-24 hours). Include a DMSO-treated vehicle control.

-

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Briefly sonicate the lysate to shear genomic DNA and centrifuge to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Cell Viability Assay (CellTiter-Glo®)

This assay measures the effect of THZ1 on cell proliferation and viability by quantifying ATP levels.

-

Cell Seeding:

-

Seed cancer cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of THZ1 in complete culture medium. A suggested concentration range is 1 nM to 10 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest THZ1 treatment.

-

Replace the medium in the wells with 100 µL of the medium containing the different concentrations of THZ1 or vehicle control.

-

Incubate for the desired treatment duration (e.g., 72 hours).

-

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.[10][11]

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[2][10][11][12]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10][11][12]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11][12]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a microplate reader.

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the log of the THZ1 concentration to generate a dose-response curve and determine the IC50 value.

-

In Vivo Xenograft Tumor Model (Multiple Myeloma)

This protocol assesses the anti-tumor efficacy of THZ1 in a mouse model.

-

Animal Model:

-

Tumor Cell Implantation:

-

THZ1 Formulation and Administration:

-

Tumor Growth and Toxicity Monitoring:

-

For systemic models, monitor tumor burden using an in vivo imaging system (e.g., IVIS) to detect the luciferase signal.[13]

-

For subcutaneous models, measure tumor volume every 2-3 days using calipers and the formula: V = 0.5 × length × width².[14]

-

Monitor animal body weight every other day to assess toxicity.[13][14]

-

-

Pharmacodynamic Analysis:

-

At the end of the study, tumors can be excised for further analysis, such as Western blotting for Pol II CTD phosphorylation or immunohistochemistry for proliferation and apoptosis markers.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to THZ1.

Caption: Mechanism of THZ1 action on CDK7-mediated transcription.

Caption: Experimental workflow for Western blot analysis.

Caption: THZ531-induced synthetic lethality with PARP inhibitors.

Conclusion

THZ1 is a powerful and selective covalent inhibitor of CDK7 that has significantly advanced our understanding of the role of this kinase in transcription and cancer. Its unique mechanism of action and potent anti-proliferative effects in a wide range of cancer models underscore its potential as a therapeutic agent. This technical guide provides a comprehensive resource for researchers working with THZ1, offering detailed protocols and a summary of its biological activities. The comparative data on THZ531 further highlights the distinct roles of different CTD kinases in transcriptional regulation and presents opportunities for targeted therapeutic strategies. Further investigation into the clinical applications of THZ1 and other selective CDK inhibitors holds great promise for the future of cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 3. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. Phospho-RNA polymerase 2 CTD repeat YSPTSPS (Ser5) Polyclonal Antibody (BS-6582R) [thermofisher.com]

- 9. activemotif.jp [activemotif.jp]

- 10. ch.promega.com [ch.promega.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. OUH - Protocols [ous-research.no]

- 13. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Collection - Data from The Covalent CDK7 Inhibitor THZ1 Potently Induces Apoptosis in Multiple Myeloma Cells In Vitro and In Vivo - Clinical Cancer Research - Figshare [figshare.com]

- 16. researchgate.net [researchgate.net]

Oncrasin-1 Induced Apoptosis in Cancer Cell Lines: A Technical Guide

This technical guide provides an in-depth analysis of the mechanisms, signaling pathways, and experimental methodologies related to Oncrasin-1-induced apoptosis in various cancer cell lines. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

Oncrasin-1 is a small molecule anticancer agent initially identified through synthetic lethality screening in cancer cells harboring K-Ras mutations.[1][2] Its primary mechanism involves the induction of apoptosis, a form of programmed cell death, selectively in cancer cells with specific genetic backgrounds.

The core antitumor activity of Oncrasin-1 and its analogues is linked to the suppression of the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II.[2][3] This inhibition is crucial as oncogene-transformed cells often rely on continuous RNA polymerase II activity to transcribe short-lived antiapoptotic proteins (e.g., Mcl-1, XIAP), thereby evading apoptosis.[3] By disrupting this process, Oncrasin-1 effectively restores the apoptotic pathway.

In specific contexts, such as glioblastoma, Oncrasin-1 sensitizes cancer cells to tumor necrosis factor (TNF) α-induced apoptosis by modulating the c-Jun N-terminal kinase (JNK) and nuclear factor-kappaB (NF-κB) signaling axis.[4][5] This involves enhancing JNK phosphorylation while inhibiting TNFα-mediated NF-κB activation, a key survival pathway for glioma cells.[4][5] This action promotes the formation of the death-inducing signaling complex (DISC), leading to the activation of the extrinsic apoptosis pathway.[4][5]

Quantitative Data Presentation

The cytotoxic and apoptotic effects of Oncrasin-1 and its potent analogues have been quantified across various cancer cell lines. The following tables summarize key findings.

Table 1: Treatment Concentrations and Observed Effects

| Compound | Cell Line(s) | Concentration | Treatment Time | Observed Effect | Reference |

| Oncrasin-1 | H460 (Lung) | 1 µmol/L | 12 hours | Apoptosis Detection | [1] |

| Oncrasin-1 | T29, T29Kt1 | 10 µmol/L | 12 hours | Apoptosis Detection | [1] |

| Oncrasin-1 | H460 (Lung) | Various | 24 hours | Activation of Caspase-3 & -8 | [1] |

| NSC-743380 | MCF-7, A498 | 1 µM | Not Specified | Activation of Caspase-8 & -9 | [3][6] |

Table 2: Growth Inhibitory Concentrations (GI₅₀) for Oncrasin Analogue NSC-743380

| Cancer Type | Sensitive Cell Lines | GI₅₀ Concentration | Reference |

| Lung | Subset of NCI-60 Panel | ≤ 10 nM | [3][7] |

| Colon | Subset of NCI-60 Panel | ≤ 10 nM | [3][7] |

| Ovary | Subset of NCI-60 Panel | ≤ 10 nM | [3][7] |

| Kidney | Subset of NCI-60 Panel | ≤ 10 nM | [3][7] |

| Breast | Subset of NCI-60 Panel | ≤ 10 nM | [3][7] |

Signaling Pathways

Oncrasin-1 triggers apoptosis through multiple, interconnected signaling pathways. The primary pathways are visualized below.

Oncrasin-1 General Apoptotic Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition | PLOS One [journals.plos.org]

- 4. Oncrasin targets the JNK-NF-κB axis to sensitize glioma cells to TNFα-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Oncrasin-1: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oncrasin-1 is a small molecule inhibitor identified through a synthetic lethal screening approach, demonstrating selective cytotoxicity against cancer cells harboring KRAS mutations. Its primary mechanism of action involves the inhibition of the C-terminal domain (CTD) phosphorylation of RNA polymerase II, a critical process for transcription elongation. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of Oncrasin-1 and its analogues. Detailed experimental protocols for its synthesis and key biological assays are presented, along with a quantitative summary of its structure-activity relationship. Furthermore, the intricate signaling pathways modulated by Oncrasin-1 and its derivatives are visualized to facilitate a deeper understanding of its therapeutic potential.

Discovery of Oncrasin-1: A Synthetic Lethal Approach

Oncrasin-1 was discovered through a synthetic lethality-based high-throughput screen designed to identify compounds that selectively kill human ovarian epithelial cells expressing an oncogenic form of the K-Ras protein (T29Kt1) while sparing the isogenic parental cells with wild-type K-Ras (T29).[1][2] This approach is predicated on the principle that cancer cells with specific mutations, such as in KRAS, may become uniquely dependent on other cellular processes for their survival. Inhibiting these "synthetic lethal" partners can lead to selective cancer cell death.

Experimental Protocol: Synthetic Lethal Screening

The following protocol outlines the key steps involved in a chemical synthetic lethal screen, similar to the one that led to the discovery of Oncrasin-1.

1. Cell Line Preparation:

- Establish isogenic cell lines. For example, immortalized human ovarian epithelial cells (e.g., T29) and their counterparts engineered to express a mutant KRAS allele (e.g., T29Kt1).

2. High-Throughput Screening:

- Seed both the wild-type and mutant KRAS cell lines in parallel in 96-well or 384-well plates at a predetermined optimal density.

- Treat the cells with a library of small molecule compounds at a fixed concentration (e.g., 1-10 µM). Include appropriate controls such as DMSO (vehicle) and a known cytotoxic agent.

- Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).

3. Cell Viability Assessment:

- Following incubation, assess cell viability using a suitable assay, such as the Sulforhodamine B (SRB) assay.

- The SRB assay is a colorimetric assay that relies on the binding of the SRB dye to protein components of cells. The amount of bound dye is proportional to the total protein mass and, therefore, the number of viable cells.

4. Data Analysis and Hit Identification:

- Calculate the percentage of cell viability for each compound in both the wild-type and mutant cell lines relative to the DMSO-treated controls.

- Identify "hits" as compounds that exhibit significantly lower viability in the mutant KRAS cells compared to the wild-type cells. A typical cutoff might be >50% reduction in viability in the mutant line and <20% reduction in the wild-type line.

- Oncrasin-1 was identified as one such hit from this type of screen.

Experimental Workflow: Synthetic Lethal Screening

Caption: Workflow for the discovery of Oncrasin-1 via synthetic lethal screening.

Synthesis of Oncrasin-1 and Its Analogues

Oncrasin-1 is an indole-based compound. The general synthesis of Oncrasin-1 and its analogues involves the reaction of indole-3-carboxaldehyde or its derivatives with a benzyl halide in the presence of an alkali catalyst at room temperature.[1]

Experimental Protocol: Synthesis of Oncrasin-1

This protocol describes the synthesis of 1-[(4-chlorophenyl)methyl]-1H-indole-3-carbaldehyde (Oncrasin-1).

Materials:

-

Indole-3-carboxaldehyde

-

4-Chlorobenzyl chloride

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of indole-3-carboxaldehyde (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 4-chlorobenzyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford Oncrasin-1 as a solid.

Biological Activity and Structure-Activity Relationship (SAR)

The biological activity of Oncrasin-1 and its analogues has been evaluated in various cancer cell lines. The primary measure of activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound that inhibits 50% of cell growth.

Quantitative Data: IC50 Values of Oncrasin-1 and Key Analogues

The following table summarizes the IC50 values of Oncrasin-1 and selected analogues in wild-type KRAS (T29), mutant KRAS (T29Kt1), and a lung cancer cell line with a KRAS mutation (H460).[1]

| Compound | R1 | R2 | R3 Indole Ring | T29 Cells (μM) | T29Kt1 Cells (μM) | H460 Cells (μM) |

| Oncrasin-1 | CHO | 4'-Cl Ph | H | >31.6 | 2.51 | 0.25 |

| Analogue 1 | CHO | Ph | H | >31.6 | 5.01 | 0.20 |

| Analogue 2 | CHO | 4'-F Ph | H | >31.6 | 2.00 | 0.20 |

| Analogue 3 | CHO | 4'-MeO Ph | H | >31.6 | 2.00 | 0.25 |

| Analogue 30 | CH₂OH | 4'-Cl Ph | H | >31.6 | 0.25 | 0.04 |

| Analogue 31 | CH₂OH | Ph | H | >31.6 | 0.50 | 0.05 |

Key SAR Observations:

-

A benzyl group or a substituted benzyl group at the N1 position of the indole ring is crucial for activity.

-

The presence of either a hydroxymethyl (-CH₂OH) or an aldehyde (-CHO) group at the C3 position of the indole is important for cytotoxic activity.[1]

-

Compounds with a hydroxymethyl group at the C3 position are generally more potent than their corresponding aldehyde analogues.[1]

-

Electron-donating and electron-withdrawing substituents on the benzyl ring are generally well-tolerated.[1]

Mechanism of Action: Signaling Pathways

The primary mechanism of action of Oncrasin-1 is the inhibition of phosphorylation of the C-terminal domain (CTD) of RNA polymerase II.[1] This inhibition disrupts transcription elongation and leads to apoptosis in sensitive cancer cells. More potent analogues of Oncrasin-1, such as NSC-743380, have been shown to also induce JNK activation and inhibit STAT3 phosphorylation, suggesting a multi-pronged attack on cancer cell signaling pathways.[3]

Experimental Protocol: RNA Polymerase II Phosphorylation Assay (Western Blot)

This protocol describes the detection of total and phosphorylated RNA polymerase II by Western blotting.

1. Cell Culture and Treatment:

- Culture cancer cells (e.g., H460) to 70-80% confluency.

- Treat cells with Oncrasin-1 at various concentrations for a specified time (e.g., 12-24 hours). Include a DMSO-treated control.

2. Cell Lysis and Protein Quantification:

- Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

- Scrape the cells and collect the lysate.

- Clarify the lysate by centrifugation and collect the supernatant.

- Determine the protein concentration of the lysates using a BCA assay.

3. SDS-PAGE and Western Blotting:

- Denature protein samples by boiling in Laemmli buffer.

- Separate proteins by SDS-PAGE on a polyacrylamide gel.

- Transfer the separated proteins to a PVDF membrane.

- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

- Incubate the membrane with a primary antibody specific for the phosphorylated form of the RNA polymerase II CTD (e.g., anti-pSer2) overnight at 4°C.

- Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

- To control for protein loading, the membrane can be stripped and re-probed with an antibody against total RNA polymerase II and/or a housekeeping protein like β-actin.

Signaling Pathway Diagram

Caption: Proposed signaling pathways affected by Oncrasin-1 and its analogues.

Conclusion

Oncrasin-1 represents a promising class of anti-cancer compounds discovered through an innovative synthetic lethal screening strategy. Its mechanism of action, centered on the inhibition of RNA polymerase II phosphorylation, and for its more potent analogues, the modulation of JNK and STAT3 signaling, highlights a multi-faceted approach to inducing cancer cell death. The structure-activity relationships established from the synthesis and evaluation of numerous analogues provide a solid foundation for the future design of more potent and selective inhibitors. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this important area of oncology.

References

- 1. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 3. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structure-Activity Relationship of Oncrasin-1 Analogues

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the structure-activity relationships (SAR) of Oncrasin-1 analogues, a class of small molecules with promising antitumor activity. Oncrasin-1 was initially identified through a synthetic lethality screening in cancer cells harboring K-Ras mutations.[1] Its primary mechanism of action involves the inhibition of the C-terminal domain (CTD) of RNA Polymerase II, a critical enzyme for mRNA transcription and processing.[1][2] Understanding the SAR of this compound class is crucial for optimizing potency, selectivity, and overall drug-like properties for future therapeutic development.

Core Scaffold and Key Pharmacophoric Features

The chemical scaffold of Oncrasin-1 consists of an indole core. The initial SAR studies revealed two essential features for its antitumor activity:

-

An N-benzyl group: The presence of a benzyl group attached to the nitrogen atom of the indole ring is critical. Indole-3-carbinol, a related natural product lacking this N-benzyl moiety, shows no significant antitumor activity in cell lines susceptible to Oncrasin-1.[1]

-

A substituent at the 3-position of the indole: Modifications at this position have the most significant impact on the compound's potency.

The general structure is depicted below, highlighting the key areas for modification.

Structure-Activity Relationship Analysis

Systematic evaluation of 69 Oncrasin-1 analogues has elucidated key structural requirements for potent and selective antitumor activity.[1][3] Approximately 40 of these compounds demonstrated potency equal to or greater than the parent compound in tumor cells, while maintaining minimal cytotoxicity in normal cells.[3][4]

Modifications at the Indole 3-Position

The substituent at the 3-position of the indole ring is the primary determinant of potency.

-

Hydroxymethyl and Aldehyde Groups: The most active compounds consistently feature either a hydroxymethyl (-CH₂OH) or an aldehyde (-CHO) group at this position.[1][3][4]

-

Superiority of Hydroxymethyl Analogues: Analogues containing a hydroxymethyl group are significantly more potent than their corresponding aldehyde counterparts, with potency ranging from equivalent to up to 100 times greater.[1][3][4]

Substitutions on the N-Benzyl Ring

The N-benzyl ring is more tolerant to a variety of substitutions.

-

Electronic Effects: Both electron-donating and electron-withdrawing groups on the benzene ring are well-tolerated, indicating that the electronic nature of this ring is not a primary driver of activity.[1][3][4]

-

Positional Isomers: The position of substituents can influence activity and safety profiles. For example, NSC-743380 (oncrasin-72), with a chlorine atom at the meta-position of the benzyl ring, exhibits a better in vivo safety profile and greater antitumor activity than its para-substituted isomer, NSC-741909 (oncrasin-60).[5]

Quantitative SAR Data

The antitumor activity of key Oncrasin-1 analogues has been quantified across various cancer cell lines. The data below summarizes the 50% growth-inhibitory concentration (GI50) for some of the most potent analogues identified.

| Compound ID | R (Indole-3) | R' (N-Benzyl) | GI50 (A498 Renal Cancer) | GI50 (MDA-MB-435 Melanoma) | Reference |

| Oncrasin-1 | -CHO | H | ~1 µM (H460) | Not Reported | [1] |

| NSC-741909 (Oncrasin-60) | -CH₂OH | 4-Cl | <10 nM | <10 nM | [5] |

| NSC-743380 (Oncrasin-72) | -CH₂OH | 3-Cl | ≤10 nM | ≤10 nM | [5][6] |

Note: Data is compiled from multiple sources. GI50 values for Oncrasin-1 are approximated from early studies, while data for potent analogues NSC-741909 and NSC-743380 are from the NCI-60 cell line panel screen where they showed high potency against a subset of cell lines.[5]

Mechanism of Action and Signaling Pathways

The antitumor activity of Oncrasin-1 and its active analogues stems from a multi-faceted impact on critical cellular pathways.

Primary Target: RNA Polymerase II

The primary mechanism for Oncrasin-1 and its active analogues is the suppression of phosphorylation at the C-terminal domain (CTD) of RNA Polymerase II.[1][5][6] This inhibition disrupts efficient mRNA transcription and processing, which is essential for cell viability, ultimately leading to apoptosis.[1] This effect is observed consistently in sensitive cancer cell lines but not in resistant ones.[4]

Modulation of Other Cancer-Related Pathways

Mechanistic studies on the potent analogue NSC-743380 revealed that it modulates additional signaling pathways critical for cancer cell survival and proliferation.[5][6]

-

JNK Activation: The compound induces the activation of c-Jun N-terminal kinase (JNK), a key component of the MAPK signaling pathway often associated with stress-induced apoptosis.[5]

-

STAT3 Inhibition: NSC-743380 inhibits the phosphorylation of JAK2 and its downstream target STAT3.[5] The JAK/STAT3 pathway is a critical regulator of cell proliferation and survival, and its constitutive activation is a hallmark of many cancers.

-

Cyclin D1 Suppression: As a downstream consequence, the expression of Cyclin D1, a key cell cycle regulator, is suppressed.[5]

Experimental Protocols

The following section details the general methodologies employed in the synthesis and evaluation of Oncrasin-1 analogues.

General Synthesis of Oncrasin-1 Analogues

The synthesis of Oncrasin-1 analogues generally involves a two-step process:

-

N-Alkylation of Indole: An appropriately substituted indole is treated with a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF). This is followed by the addition of a substituted benzyl halide (e.g., benzyl bromide) to yield the N-benzylated indole intermediate.

-

Formylation or Reduction:

-

For Aldehyde Analogues (like Oncrasin-1): The N-benzylated indole is subjected to Vilsmeier-Haack formylation using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce an aldehyde group at the 3-position.

-

For Hydroxymethyl Analogues: The aldehyde from the previous step is reduced to a hydroxymethyl group using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

-

In Vitro Antitumor Activity Assay (Cell Viability)

The cytotoxic and growth-inhibitory effects of the compounds are typically evaluated using a sulforhodamine B (SRB) or similar cell viability assay across a panel of human cancer cell lines (e.g., the NCI-60 panel).

-

Cell Plating: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of the test compounds for a specified period (e.g., 48-72 hours). A DMSO control is included.

-

Cell Fixation: After incubation, cells are fixed to the plate, typically using trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with a protein-binding dye like SRB.

-

Measurement: Unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is read on a microplate reader at a specific wavelength.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition. The concentration that causes 50% growth inhibition (GI50) is determined from the dose-response curve.

Western Blot Analysis for Phosphorylation Status

This technique is used to determine the effect of the compounds on the phosphorylation of target proteins like RNA Polymerase II, JNK, and STAT3.

-

Cell Treatment and Lysis: Sensitive cancer cells are treated with the compound or DMSO for a defined period (e.g., 12 hours).[5] Cells are then harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., anti-phospho-RNA Pol II CTD, anti-phospho-JNK, or anti-phospho-STAT3). A separate blot is run for the total protein as a loading control.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager. The band intensity reflects the amount of the target protein.

References

- 1. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analogues and derivatives of oncrasin-1, a novel inhibitor of the C-terminal domain of RNA polymerase II and their antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition | PLOS One [journals.plos.org]

- 6. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Oncrasin-1: A Technical Guide to a Novel RNA Polymerase II Inhibitor for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oncrasin-1 is a novel small-molecule anticancer agent identified through a synthetic lethality screening in cancer cells harboring K-Ras mutations. Its primary mechanism of action involves the inhibition of the C-terminal domain (CTD) of RNA polymerase II, a critical component of the transcriptional machinery. This disruption of fundamental cellular processes leads to selective apoptosis in cancer cells. This technical guide provides an in-depth overview of Oncrasin-1 and its analogues, detailing their mechanism of action, preclinical efficacy, and the experimental protocols utilized in their evaluation. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.

Core Mechanism of Action

Oncrasin-1 exerts its anticancer effects by targeting a fundamental process in eukaryotic cells: transcription. The molecule functions as an inhibitor of RNA polymerase II, the enzyme responsible for transcribing all protein-coding genes.

Specifically, Oncrasin-1 suppresses the phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNA polymerase II.[1] The CTD is a unique, repetitive protein structure that undergoes dynamic phosphorylation during the transcription cycle. This phosphorylation is essential for the recruitment of various factors required for mRNA processing, including capping enzymes and splicing factors.[1] By inhibiting CTD phosphorylation, Oncrasin-1 effectively disrupts transcription elongation and mRNA processing, leading to a global shutdown of gene expression and ultimately triggering cell death.[1]

This mechanism is particularly effective in cancer cells that are transformed by oncogenes like c-Myc, which renders them more sensitive to RNA polymerase II inhibitors.[1] The initial discovery of Oncrasin-1 was based on a synthetic lethality approach, where it selectively killed human ovarian epithelial cells transformed with a mutant K-Ras oncogene, while having minimal effect on the non-transformed parental cells.[1][2][3][4]

Preclinical Data

A series of preclinical studies have evaluated the efficacy of Oncrasin-1 and its more potent analogues against various cancer cell lines and in in-vivo models.

In Vitro Cytotoxicity

The antitumor activity of Oncrasin-1 and 69 of its analogues was assessed against normal human ovarian epithelial cells (T29) and two cancer cell lines harboring K-Ras mutations: T29Kt1 (K-Ras transformed T29 cells) and H460 (non-small cell lung cancer).[1] Many of the analogues demonstrated greater potency than the parent compound and maintained selectivity for cancer cells over normal cells.[1][5][6][7]

Table 1: In Vitro Cytotoxicity (IC50, µM) of Oncrasin-1 and Selected Analogues

| Compound | R1 Group | R2 Group | T29 Cells (Normal) | T29Kt1 Cells (K-Ras) | H460 Cells (K-Ras) |

|---|---|---|---|---|---|

| Oncrasin-1 | CHO | 4'-Cl Ph | >31.6 | 2.51 | 0.25 |

| Compound 34 | CH2OH | 4'-Cl Ph | >31.6 | 0.25 | 0.03 |

| Compound 35 | CH2OH | 3'-Cl Ph | >31.6 | 0.10 | 0.01 |

| Compound 50 | CH2OH | 4'-F Ph | >31.6 | 0.20 | 0.02 |

Data sourced from a study evaluating Oncrasin-1 analogues. R1 and R2 refer to substitutions on the indole ring structure.[1]

Furthermore, a particularly potent analogue, NSC-743380 (Oncrasin-72) , was evaluated in the NCI-60 cancer cell line panel. It showed high activity against a range of cancer cell lines, with a median 50% growth-inhibitory concentration (GI50) of 1.62 µM.[2][3][4] For eight of the most sensitive cell lines, the GI50 was less than or equal to 10 nM.[2][3][4]

Table 2: In Vitro Activity of NSC-743380 (Oncrasin-72) in Sensitive Cell Lines

| Cell Line | Cancer Type | GI50 (µM) |

|---|---|---|

| MCF-7 | Breast | 0.02 |

| A498 | Renal | 0.01 |

| 786-O | Renal | >10 |

| MDA-MB-231 | Breast | >10 |

Data reflects the high potency and selectivity of this analogue.[3]

In Vivo Efficacy

The in vivo antitumor activity of NSC-743380 was evaluated in nude mice bearing xenograft tumors from the A498 human renal cancer cell line. The study demonstrated that NSC-743380 has a favorable safety profile and significant antitumor activity.[2][3][8]

Table 3: In Vivo Efficacy of NSC-743380 in A498 Renal Cancer Xenografts

| Treatment Group | Dose (mg/kg) | Schedule | Tumor Response |

|---|---|---|---|

| Vehicle Control | - | - | Progressive Growth |

| NSC-743380 | 67 | Daily x 5 | Complete Regression |

| NSC-743380 | 100 | Daily x 5 | Complete Regression |

| NSC-743380 | 150 | Daily x 5 | Complete Regression |

Data from a study in nude mice. The maximum tolerated dose for this schedule was 150 mg/kg.[2][3][8]

Advanced Mechanistic Insights: NSC-743380

Mechanistic studies on the potent analogue NSC-743380 revealed a multi-faceted mode of action. While it retains the primary mechanism of inhibiting RNA polymerase II phosphorylation, it also modulates other critical cancer-related pathways.[2][3][4] Treatment with NSC-743380 in sensitive cancer cells led to:

-

JNK Activation: Increased phosphorylation of c-Jun N-terminal kinase (JNK).

-

STAT3 Inhibition: Inhibition of JAK2 and STAT3 phosphorylation.

-

Apoptosis Induction: Activation of caspase-8 and caspase-9.[2][3]

These effects were not observed in resistant cell lines, highlighting the targeted nature of its activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on Oncrasin-1.

Synthesis of Oncrasin-1 Analogues

The general synthesis approach involves the reaction of an indole-3-carboxaldehyde derivative with a benzyl halide.[1]

-

Reaction Setup: Combine indole-3-carboxaldehyde or its analogue with a suitable benzyl halide in the presence of an alkali catalyst.

-

Incubation: The reaction is typically carried out at room temperature.

-

Purification: The resulting product is purified using column chromatography, such as on a silica gel or a neutral aluminum C18 column.

-

Characterization: The purity and molecular weight of the final products are confirmed by high-performance liquid chromatography-mass spectrometry (HPLC/MS). The chemical structure is confirmed by nuclear magnetic resonance (NMR) spectroscopy.

-

Modification (Optional): The purified product can be further modified (e.g., reduced, oxidized) to create a diverse library of derivatives.

Cell Viability Assay (Sulforhodamine B - SRB)

This assay is used to determine the cytotoxic effects of the compounds.[1][2]

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat cells with a range of compound concentrations (e.g., from 10 nM to 31.6 µM) for a specified duration (e.g., 3 days).[1] Include a vehicle control (e.g., DMSO).

-

Cell Fixation: After incubation, fix the cells with trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with Sulforhodamine B dye.

-

Washing: Remove unbound dye by washing with acetic acid.

-

Solubilization: Solubilize the protein-bound dye with a Tris base solution.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 515 nm) using a plate reader.

-

Calculation: Calculate the IC50 or GI50 value, which is the concentration of the drug that causes a 50% reduction in cell viability or growth compared to the control.

Western Blot Analysis

This technique is used to detect changes in protein levels and phosphorylation status.[2][9][10]

-

Cell Treatment: Treat cells with the compound of interest (e.g., 1 µM NSC-743380) for a specified time (e.g., 12 hours).[2]

-

Lysis: Harvest and lyse the cells in a suitable buffer to extract total protein.

-

Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Electrophoresis: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-RNA Pol II CTD, anti-phospho-JNK).

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an HRP substrate (chemiluminescent reagent) and detect the signal using an imaging system.

In Vivo Xenograft Efficacy Study

This protocol outlines the general steps for assessing antitumor activity in an animal model.[2][3][8]

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., A498 human renal cancer cells) into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization: Randomize mice into treatment and control groups.

-

Treatment Administration: Administer the test compound (e.g., NSC-743380) and vehicle control via a specified route (e.g., intraperitoneal) and schedule.

-

Monitoring: Monitor animal body weight (as a measure of toxicity) and tumor volume (using calipers) regularly (e.g., twice weekly).

-

Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.

-

Data Analysis: Analyze the data to determine tumor growth inhibition or regression.

References

- 1. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition | PLOS One [journals.plos.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Analogues and derivatives of oncrasin-1, a novel inhibitor of the C-terminal domain of RNA polymerase II and their antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Unveiling the Molecular Target of Oncrasin-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The development of targeted cancer therapies hinges on the precise identification of molecular vulnerabilities within cancer cells. The RAS family of oncogenes, particularly KRAS, are among the most frequently mutated genes in human cancers, yet they have remained challenging to target directly. The discovery of Oncrasin-1 through a synthetic lethality screen in isogenic human ovarian epithelial cells with and without oncogenic Ras expression opened a new avenue for targeting Ras-driven cancers.[1] Initial molecular characterization revealed that Oncrasin-1 induces apoptosis in a subset of cancer cell lines, an effect associated with the co-aggregation of protein kinase Cι (PKCι) and RNA splicing factors in the nucleus.[1] This guide focuses on the subsequent elucidation of its core molecular target: RNA polymerase II.

Primary Molecular Target: RNA Polymerase II

The central mechanism of action of Oncrasin-1 and its analogues is the inhibition of RNA polymerase II, the enzyme responsible for transcribing DNA into precursor mRNA. This inhibition is not direct but is mediated by the suppression of phosphorylation at the C-terminal domain (CTD) of the largest subunit of RNA polymerase II.[1][2] The CTD consists of multiple repeats of the heptapeptide sequence YSPTSPS, and its dynamic phosphorylation is crucial for the recruitment of factors necessary for mRNA transcription and processing, including capping and splicing.[1][2]

Inhibition of CTD Phosphorylation

Treatment of sensitive cancer cell lines with Oncrasin-1 leads to a marked reduction in the phosphorylation of the RNA polymerase II CTD.[1] This effect is observed in K-Ras mutant cell lines that are susceptible to Oncrasin-1 but not in resistant cell lines.[1] The suppression of CTD phosphorylation disrupts the transcription process, leading to cell death.[2] Several potent analogues of Oncrasin-1 have been shown to act through the same mechanism, confirming that inhibition of RNA polymerase II CTD phosphorylation is a hallmark of this compound class.[2]

The proposed mechanism for this inhibition is indirect. Evidence suggests that Oncrasin-1 disrupts the interaction between PKCι and the cyclin-dependent protein kinase 9/cyclin T1 (CDK9/cyclin T1) complex.[1] The CDK9/cyclin T1 complex is a key kinase responsible for phosphorylating the RNA polymerase II CTD, which is essential for transcriptional elongation.[1] By interfering with this interaction, Oncrasin-1 effectively reduces the phosphorylation of the CTD, thereby halting transcription.

Secondary Signaling Pathways Affected by Oncrasin-1 Analogues

Further studies on more potent analogues of Oncrasin-1, such as NSC-743380, have revealed modulation of additional signaling pathways that contribute to their antitumor activity. These analogues not only inhibit RNA polymerase II phosphorylation but also induce activation of the c-Jun N-terminal kinase (JNK) pathway and inhibit the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway.[3]

JNK Activation and STAT3 Inhibition

Treatment of sensitive cancer cells with NSC-743380 leads to the activation of JNK and inhibition of STAT3 phosphorylation.[3] Both JNK activation and STAT3 inhibition are known to play critical roles in apoptosis and tumor suppression. The modulation of these pathways by NSC-743380 appears to be independent of its effect on RNA polymerase II.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments investigating the activity of Oncrasin-1 and its analogues.

Table 1: In Vitro Cytotoxicity of Oncrasin-1 and Analogues

| Compound | Cell Line | IC50 (µM) | Reference |

| Oncrasin-1 | T29Kt1 (K-Ras mutant) | 2.51 | [1] |

| Oncrasin-1 | H460 (K-Ras mutant) | 0.25 | [1] |

| Oncrasin-1 | T29 (Wild-type Ras) | >31.6 | [1] |

| NSC-743380 | A498 | ≤0.01 | [3] |

| NSC-743380 | MCF-7 | ≤0.01 | [3] |

Table 2: In Vivo Antitumor Activity of NSC-743380 in A498 Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition | Reference |

| NSC-743380 | 67 - 150 | Complete Regression | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the identification of Oncrasin-1's molecular target.

NCI-60 Cell Viability Screen (Sulforhodamine B Assay)

The in vitro antitumor activity of Oncrasin-1 and its analogues is often determined using the NCI-60 screen, which employs a sulforhodamine B (SRB) assay.

Protocol:

-

Cell Plating: Human tumor cell lines are seeded into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well and incubated for 24 hours.[1]

-

Drug Addition: Experimental compounds are solubilized in DMSO and added to the plates at various concentrations. The plates are then incubated for an additional 48 hours.[1]

-

Cell Fixation: For adherent cells, the assay is terminated by adding cold 50% (w/v) trichloroacetic acid (TCA) to a final concentration of 10% and incubating for 60 minutes at 4°C.[1]

-

Staining: The supernatant is discarded, and plates are washed five times with water and air-dried. 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated for 10 minutes at room temperature.[1]

-

Washing: Unbound dye is removed by washing five times with 1% acetic acid, and the plates are air-dried.[1]

-

Solubilization and Absorbance Reading: Bound stain is solubilized with 10 mM Trizma base, and the absorbance is read on an automated plate reader at a wavelength of 515 nm.[1]

Western Blot Analysis for Protein Phosphorylation

Western blotting is used to detect changes in the phosphorylation status of proteins like RNA polymerase II, JNK, and STAT3.

Protocol:

-

Cell Lysis: Cells are treated with the compound of interest for a specified time and concentration (e.g., 1 µM NSC-743380 for 12 hours).[3] Cells are then harvested and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method like the BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

The antitumor activity of Oncrasin-1 analogues is evaluated in vivo using xenograft models, typically in nude mice.

Protocol:

-

Tumor Cell Implantation: A498 human renal cancer cells are implanted subcutaneously into the flank of nude mice.[3]

-

Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound (e.g., NSC-743380) is administered at specified doses and schedules.[3]

-

Tumor Measurement: Tumor volume and mouse body weight are measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

Conclusion

The molecular target of Oncrasin-1 has been identified as RNA polymerase II, which it inhibits by suppressing the phosphorylation of the C-terminal domain. This mechanism is particularly effective in cancer cells with K-Ras mutations, highlighting a synthetic lethal interaction. More potent analogues of Oncrasin-1 have been developed that also modulate other key cancer-related pathways, such as JNK and STAT3, leading to enhanced antitumor activity. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on this promising class of anticancer agents. Further investigation into the precise binding site of Oncrasin-1 and the intricate details of its interaction with the PKCι-CDK9 complex will be crucial for the future development of even more effective and selective inhibitors.

References

Understanding the Synthetic Lethality of Oncrasin-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oncrasin-1 is a small molecule identified through synthetic lethality screening that exhibits potent and selective cytotoxicity against cancer cells harboring KRAS mutations. This technical guide provides an in-depth overview of the core principles underlying the synthetic lethal relationship between Oncrasin-1 and oncogenic KRAS. It details the compound's mechanism of action, summarizes key preclinical data, and provides comprehensive experimental protocols for the assays used to characterize its activity. This document is intended to serve as a valuable resource for researchers in oncology and drug development interested in the therapeutic potential of targeting KRAS-driven cancers through synthetic lethality.

Introduction to Oncrasin-1 and Synthetic Lethality

Synthetic lethality is a concept in genetics where the co-occurrence of two genetic events results in cell death, while a single event alone is viable. In the context of cancer therapy, this approach aims to identify drugs that are selectively lethal to cancer cells with specific mutations (e.g., in oncogenes or tumor suppressor genes) but are non-toxic to normal cells.

Oncrasin-1 was discovered using a synthetic lethality screening approach to identify compounds that selectively kill human cancer cells with KRAS mutations.[1][2] KRAS is one of the most frequently mutated oncogenes in human cancers and has been historically challenging to target directly. The discovery of Oncrasin-1 provided a promising new strategy for treating these aggressive malignancies.

Mechanism of Action

The synthetic lethality of Oncrasin-1 in KRAS-mutant cancer cells is mediated through a multi-faceted mechanism of action that converges on the disruption of critical cellular processes, leading to apoptosis.

Targeting the K-Ras/PKCι Signaling Pathway

Oncrasin-1's activity is linked to the K-Ras/PKCι signaling pathway.[2] Protein kinase C iota (PKCι) is an atypical protein kinase C that is activated by oncogenic Ras and is essential for K-Ras-induced cellular transformation.[2] Treatment of sensitive cancer cells with Oncrasin-1 leads to the abnormal aggregation of PKCι in the nucleus.[2] This disruption of PKCι localization and function is a key event in the induction of apoptosis. The pro-apoptotic effects of Oncrasin-1 can be blocked by the knockdown of either K-Ras or PKCι, confirming their central role in the compound's mechanism of action.[2]

Inhibition of RNA Polymerase II CTD Phosphorylation

A primary molecular effect of Oncrasin-1 and its active analogues is the suppression of phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNA polymerase II.[3] The CTD is a crucial platform for the recruitment of factors involved in transcription and mRNA processing. Its phosphorylation, particularly at serine 2 and serine 5 residues of the heptapeptide repeats, is essential for transcriptional elongation and co-transcriptional RNA processing. By inhibiting CTD phosphorylation, Oncrasin-1 disrupts these fundamental processes, leading to a global shutdown of transcription and ultimately, cell death.[3]

Induction of Apoptosis

The cytotoxic effects of Oncrasin-1 are a direct result of apoptosis induction.[2] Treatment with Oncrasin-1 in sensitive cell lines leads to the activation of caspase-3 and caspase-8, key executioner and initiator caspases in the apoptotic cascade, respectively.[2]

Data Presentation

In Vitro Efficacy

While comprehensive GI50 data for Oncrasin-1 across the NCI-60 panel is not publicly available, a potent analogue, NSC-743380 (Oncrasin-72) , has been extensively characterized.[4]

| Cell Line | Cancer Type | GI50 (µM) |

| Sensitive Lines | ||

| HOP-92 | Non-Small Cell Lung | < 0.01 |

| NCI-H226 | Non-Small Cell Lung | < 0.01 |

| NCI-H522 | Non-Small Cell Lung | < 0.01 |

| COLO 205 | Colon | < 0.01 |

| HCT-116 | Colon | < 0.01 |

| OVCAR-3 | Ovarian | < 0.01 |

| OVCAR-4 | Ovarian | < 0.01 |

| A498 | Renal | < 0.01 |

| Moderately Sensitive Lines | ||

| MCF7 | Breast | 0.01 - 1 |

| MDA-MB-231 | Breast | 0.01 - 1 |

| Resistant Lines | ||

| A549/ATCC | Non-Small Cell Lung | > 10 |

| SK-MEL-5 | Melanoma | > 10 |

Table 1: Growth Inhibitory (GI50) Activity of NSC-743380 in Selected NCI-60 Cancer Cell Lines. Data is representative of publicly available information.[4] For eight of the most sensitive cell lines, the GI50 was ≤ 10 nM.[4]

In Vivo Efficacy

In vivo studies using xenograft models have demonstrated the anti-tumor activity of Oncrasin-1 and its analogues.

| Compound | Cancer Type | Xenograft Model | Treatment Regimen | Tumor Growth Inhibition | Reference |

| Oncrasin-1 | Lung Cancer (K-Ras mutant) | Human lung tumor xenografts in nude mice | Intraperitoneal injection | >70% suppression | [2] |

| NSC-743380 | Renal Cancer | A498 xenografts in nude mice | 67 mg/kg to 150 mg/kg | Complete tumor regression | [4] |

Table 2: In Vivo Efficacy of Oncrasin-1 and its Analogue NSC-743380.

Experimental Protocols

Synthetic Lethality Screening

This protocol outlines a general approach for a synthetic lethality screen to identify compounds that selectively target KRAS-mutant cells.

-

Cell Lines: Utilize an isogenic pair of cell lines, one with wild-type KRAS and the other with a stable KRAS mutation.

-

Cell Plating: Seed both cell lines in parallel in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.

-

Compound Treatment: Add a library of small molecules at various concentrations to the plates. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a period equivalent to at least two cell doubling times (typically 48-72 hours).

-

Viability Assay: Assess cell viability using a standard method such as the Sulforhodamine B (SRB) assay, MTS assay, or a luminescent-based assay (e.g., CellTiter-Glo®).

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) for each compound in both cell lines. Identify "hits" as compounds that exhibit significantly lower IC50/GI50 values in the KRAS-mutant cell line compared to the wild-type cell line.

Immunofluorescence for PKCι Nuclear Aggregation

This protocol describes the visualization of PKCι localization following treatment with Oncrasin-1.

-

Cell Culture: Grow KRAS-mutant cancer cells on glass coverslips in a 24-well plate.

-

Treatment: Treat the cells with Oncrasin-1 at its IC50 concentration for a predetermined time (e.g., 24 hours). Include a vehicle-treated control.

-

Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-